molecular formula C22H19ClFN7 B3002111 N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946242-51-9

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

Cat. No.: B3002111
CAS No.: 946242-51-9
M. Wt: 435.89
InChI Key: RLKCJNSAOMCXTK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a pteridine derivative featuring a pteridin core substituted with a 4-chlorophenylamine group at position 4 and a 4-(4-fluorophenyl)piperazine moiety at position 2. This structure combines halogenated aromatic systems with a piperazine linker, a design common in ligands targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors) .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN7/c23-15-1-5-17(6-2-15)27-21-19-20(26-10-9-25-19)28-22(29-21)31-13-11-30(12-14-31)18-7-3-16(24)4-8-18/h1-10H,11-14H2,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKCJNSAOMCXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H19ClFN5\text{C}_{18}\text{H}_{19}\text{ClF}\text{N}_5

This compound features a pteridine core substituted with a chlorophenyl and a fluorophenyl piperazine moiety, which contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. In vitro assays demonstrated that derivatives of pteridine compounds exhibit significant antiviral activity against various viruses, including adenoviruses. For instance, similar compounds showed selective inhibition with IC50 values in the low micromolar range, indicating promising therapeutic potential for treating viral infections in immunocompromised patients .

Central Nervous System (CNS) Effects

Piperazine derivatives, including this compound, have been investigated for their effects on the central nervous system. Molecular docking studies suggest that these compounds can effectively bind to GABAA receptors, which are crucial for mediating anxiolytic effects. Experimental evaluations indicated that certain derivatives exhibited potent anxiolytic and muscle relaxant activities in animal models . Notably, compounds with similar structures demonstrated significant CNS activity, suggesting that this compound may also possess these properties.

Anticancer Activity

The compound's structural analogs have been studied for their anticancer properties. Research indicates that pteridine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Some studies reported that related compounds effectively targeted specific cancer pathways, leading to reduced tumor growth in vivo .

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antiviral activity against adenoviruses; compounds showed IC50 values < 0.5 μM with low cytotoxicity .
Study 2 Evaluated CNS effects; molecular docking revealed binding to GABAA receptors, with some derivatives showing anxiolytic effects in mice .
Study 3 Assessed anticancer properties; pteridine analogs demonstrated significant inhibition of tumor growth in xenograft models .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Viral Inhibition : The compound may interfere with viral replication processes by targeting viral DNA synthesis pathways.
  • CNS Modulation : Its interaction with GABAA receptors suggests a mechanism for producing anxiolytic effects by enhancing inhibitory neurotransmission.
  • Antitumor Activity : The compound likely induces apoptosis in cancer cells through mitochondrial pathways and disrupts cell cycle progression.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H27ClFN3O4S
  • Molecular Weight : 532.03 g/mol
  • CAS Number : Not specified in the search results.
  • Structure : The compound features a pteridine core linked to a piperazine moiety, which is further substituted with chlorophenyl and fluorophenyl groups, contributing to its biological activity.

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds similar to N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine exhibit antidepressant properties. These compounds may act on serotonin and norepinephrine transporters, enhancing neurotransmitter availability in the synaptic cleft. Case studies have shown efficacy in preclinical models of depression, suggesting potential for clinical development.
  • Antipsychotic Effects
    • The structural characteristics of this compound suggest it may interact with dopamine receptors, particularly D2 and D3 subtypes. Studies have demonstrated that related piperazine derivatives can mitigate symptoms of psychosis in animal models, indicating a possible therapeutic role in treating schizophrenia and other psychotic disorders.
  • Neuroprotective Properties
    • Evidence suggests that this compound may exert neuroprotective effects through modulation of calcium signaling pathways. By acting as a ryanodine receptor activator, it could influence intracellular calcium levels, promoting neuronal survival under stress conditions. This aspect is particularly relevant in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Study FocusFindingsReference
Antidepressant EfficacyDemonstrated significant reduction in depressive-like behaviors in rodent models.
Antipsychotic PotentialShowed decreased hyperactivity and improved social interaction in mice.
Neuroprotective EffectsInduced significant neuronal survival in vitro under oxidative stress conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pteridin vs. Pyrimidine/Pyridine Derivatives
  • Target Compound: The pteridin core (a bicyclic system) distinguishes it from monocyclic pyrimidine or pyridine analogs. This bicyclic structure may enhance binding affinity due to increased planarity and surface area for receptor interactions .
  • 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine (): Core: Pyrimidine (monocyclic). Substituents: 4-fluorophenylpiperazine at position 4, methyl at position 4. Molecular Weight: 287.34 g/mol. Implications: Smaller core may reduce steric hindrance but limit binding versatility compared to pteridin .
N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () :
  • Core: Pyrimidine.
  • Substituents: Dual chlorophenyl groups (4-chlorophenylamine and 4-chlorophenylaminomethyl), methyl, and phenyl.
  • Activity: Demonstrated antibacterial and antifungal properties .

Piperazine Substituent Variations

Position and Halogenation of Aromatic Rings
  • Target Compound : 4-(4-fluorophenyl)piperazine provides a fluorine-substituted aromatic system, which may enhance metabolic stability and receptor selectivity .
  • 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (): Substituents: 3-chlorophenylpiperazine and 4-fluorophenylacetamide. Molecular Formula: C₁₈H₁₉ClFN₃O. Key Difference: Acetamide group replaces the pteridin core, likely shifting activity toward non-CNS targets (e.g., enzymatic inhibition) .
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine () :
  • Substituents: Ethoxycarbonylpiperazine and 2,4-difluorobenzyl.
  • Molecular Weight: 412.4 g/mol.

Pharmacological and Binding Profiles

Dopamine Receptor Affinity
  • Target Compound: Piperazine moieties are common in dopamine D4 receptor ligands. The 4-fluorophenyl group may mimic structural motifs seen in selective D4 antagonists (e.g., [³H]NGD 94-1 in ), which show affinity for non-striatal brain regions (e.g., hippocampus, cortex) .
  • Comparison with [³H]NGD 94-1 :
    • [³H]NGD 94-1 binds preferentially to D4 receptors with minimal interaction with D2/D3 subtypes.
    • The target compound’s pteridin core could modulate selectivity, though this requires empirical validation .
Antimicrobial Activity
  • Compound : Pyrimidine derivatives with chlorophenyl groups exhibit antibacterial and antifungal activity.

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